ethyl 4-[(2,6-dimethyl-4-pyrimidinyl)oxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 4-[(2,6-dimethyl-4-pyrimidinyl)oxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted at the 1-position with a methyl group and at the 4-position with a 2,6-dimethylpyrimidinyloxy moiety. The ethyl carboxylate group at the 5-position enhances solubility and bioavailability, making it a candidate for medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 4-(2,6-dimethylpyrimidin-4-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-5-23-16(22)12-7-17-15-11(8-18-21(15)4)14(12)24-13-6-9(2)19-10(3)20-13/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUJPRMCIGUMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1OC3=NC(=NC(=C3)C)C)C=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[(2,6-dimethyl-4-pyrimidinyl)oxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of various substituted pyrazoles with α-oxoketene dithioacetals. This method allows for the generation of a combinatorial library of derivatives that can be screened for biological activity. The structural modifications made during synthesis are crucial for enhancing the compound's pharmacological properties.
2.1 Antitubercular Activity
Recent studies have highlighted the compound's potential as an antitubercular agent. In vitro assays against Mycobacterium tuberculosis (M. tuberculosis) demonstrated promising results. The compound exhibited significant inhibitory activity, with some derivatives showing an IC50 value in the low micromolar range, indicating effective action against the pathogen responsible for tuberculosis .
2.2 Antidiabetic Properties
In addition to its antitubercular effects, this compound has been evaluated for antidiabetic activity. In vitro tests against the α-amylase enzyme showed that certain derivatives exhibited significant inhibition, with IC50 values reported as low as 9.6 μM, suggesting potential for managing diabetes through glycemic control .
2.3 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies indicated that it could inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a mechanism by which the compound may alleviate inflammation and associated conditions.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antitubercular Mechanism : The compound's interaction with M. tuberculosis involves binding to pantothenate synthetase, a critical enzyme in bacterial metabolism .
- Antidiabetic Mechanism : Its inhibition of α-amylase suggests a direct effect on carbohydrate metabolism, which is vital for controlling postprandial blood glucose levels .
- Anti-inflammatory Mechanism : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation and pain .
4. Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
5. Conclusion
This compound represents a versatile compound with multiple biological activities including antitubercular, antidiabetic, and anti-inflammatory effects. Ongoing research is essential to further elucidate its mechanisms and optimize its therapeutic potential across various medical applications.
Scientific Research Applications
Structure and Characteristics
The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core, which is known for its potential therapeutic applications. The presence of the pyrimidinyl group enhances its biological activity by contributing to its interaction with various biological targets.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine possess significant anticancer properties. In vitro studies have shown that ethyl 4-[(2,6-dimethyl-4-pyrimidinyl)oxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of crucial enzymes involved in cancer cell proliferation and survival.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation in models of acute and chronic inflammatory diseases. This makes it a candidate for further development in treating conditions like arthritis and other inflammatory disorders.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their anticancer activity against human breast cancer cells. The study found that this compound exhibited a significant reduction in cell viability at low micromolar concentrations.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a marked decrease in paw swelling and pain scores compared to control groups treated with standard anti-inflammatory drugs. This suggests that the compound could serve as an effective alternative or adjunct therapy for inflammatory diseases.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- 1-Position Substitution : Methyl (target compound) vs. phenyl/ethyl (analogs). Smaller alkyl groups (methyl) may enhance metabolic stability compared to bulkier aryl groups .
- 4-Position Substitution: Pyrimidinyloxy (target) vs. amino/sulfonamido (analogs). Electron-deficient pyrimidine rings may improve target binding via π-π stacking or hydrogen bonding .
- 5-Position Ester Groups : Ethyl carboxylate is common, but methyl or isopropyl esters () alter lipophilicity and absorption .
Physicochemical Properties
- Solubility : The ethyl carboxylate group enhances aqueous solubility, critical for oral bioavailability.
- Lipophilicity: 2,6-Dimethylpyrimidinyloxy (target) increases logP compared to polar sulfonamido (L87) or amino (ARA-04) groups .
- Metabolic Stability : Methyl at the 1-position (target) may reduce cytochrome P450-mediated metabolism relative to phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
